molecular formula C12H14O3 B8803026 Methyl 2-(3-oxobutyl)benzoate CAS No. 185738-24-3

Methyl 2-(3-oxobutyl)benzoate

Cat. No.: B8803026
CAS No.: 185738-24-3
M. Wt: 206.24 g/mol
InChI Key: BOLLAGMWXGVAOD-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxobutyl)benzoate is a methyl ester derivative of benzoic acid featuring a 3-oxobutyl substituent at the ortho position of the aromatic ring. This compound belongs to the broader class of alkyl benzoates, which are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile reactivity and structural adaptability .

Properties

CAS No.

185738-24-3

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(3-oxobutyl)benzoate

InChI

InChI=1S/C12H14O3/c1-9(13)7-8-10-5-3-4-6-11(10)12(14)15-2/h3-6H,7-8H2,1-2H3

InChI Key

BOLLAGMWXGVAOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Methyl 2-(3-oxobutyl)benzoate can be compared to other methyl benzoate derivatives with substituents influencing electronic and steric properties:

Compound Substituent Key Functional Groups Reported Applications References
Methyl benzoate None (parent structure) Ester Solvent, flavoring agent
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked quinoline Ester, amide, quinoline Anticancer/antimicrobial research
Bensulfuron-methyl Sulfonylurea, pyrimidine Ester, sulfonylurea Herbicide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxyalkylamide Amide, hydroxyl Metal-catalyzed C–H functionalization
  • This contrasts with sulfonylurea derivatives (e.g., bensulfuron-methyl), where electron-withdrawing sulfonyl groups enhance herbicide activity .
  • Steric Effects: The ortho-substituted 3-oxobutyl chain may impose steric hindrance, affecting reaction kinetics in nucleophilic substitutions. Similar steric challenges are noted in piperazine-linked quinoline derivatives (C1–C7), where bulky substituents influence binding to biological targets .

Toxicity and Environmental Impact

While toxicological data for this compound are unavailable, comparisons can be drawn from alkyl benzoates:

  • Methyl Benzoate : Low acute toxicity (LD₅₀ > 2000 mg/kg in rats) but moderate environmental persistence due to ester hydrolysis .
  • Sulfonylurea Herbicides (e.g., bensulfuron-methyl): Exhibit higher toxicity to non-target plants due to acetolactate synthase inhibition, a mechanism unlikely in this compound given its distinct structure .

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-oxobutyl)benzoate, and what analytical techniques are critical for confirming its structure?

Methodological Answer: Synthesis typically involves esterification of 2-(3-oxobutyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or coupling reactions using activating agents like DCC/DMAP. Alternatively, Friedel-Crafts acylation may be employed to introduce the 3-oxobutyl group. Structural confirmation requires a combination of NMR (¹H, ¹³C, and DEPT for substituent assignment), IR (to confirm ester carbonyl and ketone groups), and X-ray crystallography for unambiguous stereochemical determination. For crystallographic analysis, software such as SHELXL is essential for refining disordered structures or resolving twinning issues . Mass spectrometry (HRMS) further validates molecular weight and purity.

Q. How should researchers handle this compound safely in laboratory settings?

Methodological Answer: Safety protocols include:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of vapors, as prolonged exposure may cause respiratory irritation.
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize degradation.
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
    Refer to Safety Data Sheets (SDS) for specific first-aid measures, such as flushing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can software tools like SHELXL address these?

Methodological Answer: Common challenges include crystallographic disorder (e.g., flexible 3-oxobutyl chain) and twinning due to non-merohedral symmetry. SHELXL allows for:

  • Twin refinement: Using TWIN/BASF commands to model twinned domains.
  • Disorder modeling: Partial occupancy refinement for overlapping atoms.
  • Hydrogen placement: Riding models or HFIX constraints for accurate H-atom positioning.
    Validation tools in Mercury CSD (e.g., packing similarity analysis) can further identify pseudosymmetry or intermolecular interactions that complicate refinement .

Q. How can computational tools like Mercury CSD assist in analyzing the crystal packing and intermolecular interactions of this compound?

Methodological Answer: Mercury CSD enables:

  • Void visualization: Identifying solvent-accessible regions to assess crystal stability.
  • Intermolecular interaction analysis: Hydrogen bonds, π-π stacking, and van der Waals contacts via distance/angle measurements.
  • Packing similarity: Comparing crystal structures with analogs to identify conserved motifs.
    For example, the ketone group in this compound may form C=O···H-C interactions, which can be quantified using Mercury’s "Contacts" module .

Q. In medicinal chemistry research, how can structural modifications of this compound influence its bioactivity, and what methodological approaches are used to assess this?

Methodological Answer: Modifications such as:

  • Ketone reduction: Converting the 3-oxobutyl group to a hydroxyl or alkyl chain to alter polarity.
  • Ester hydrolysis: Generating the free acid for enhanced solubility.
    Bioactivity assessment involves:
  • In vitro assays: Testing against target enzymes (e.g., proteases, kinases) using fluorescence-based or calorimetric methods.
  • Structure-Activity Relationship (SAR): Correlating substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with inhibitory potency.
    For instance, analogs with halogen substitutions on the benzene ring (e.g., Methyl 2-(4-fluorophenyl)benzoate ) showed enhanced binding affinity in kinase inhibition studies, as validated by docking simulations (AutoDock Vina) and IC₅₀ measurements .

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